N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2,3-dimethylphenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide’s nitrogen is further functionalized with a 2-(cyclohex-1-en-1-yl)ethyl group. The 4-oxo-3,4-dihydrothienopyrimidine core contributes to planar rigidity, while the sulfanylacetamide side chain may enhance solubility and target interactions.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S2/c1-16-7-6-10-20(17(16)2)27-23(29)22-19(12-14-30-22)26-24(27)31-15-21(28)25-13-11-18-8-4-3-5-9-18/h6-8,10,12,14H,3-5,9,11,13,15H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXGMWKZTXJIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CCCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article will delve into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a cyclohexene moiety and a thieno[3,2-d]pyrimidine derivative. The molecular formula is , and it has a molecular weight of approximately 396.6 g/mol. The presence of both sulfur and nitrogen heteroatoms in the structure suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Antioxidant Effects : The presence of thieno[3,2-d]pyrimidine rings in related compounds often correlates with antioxidant activity, potentially through the scavenging of free radicals .
- Enzyme Inhibition : Some derivatives have been noted for their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases like diabetes and cancer .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Antioxidant | Scavenging free radicals | |
| Enzyme Inhibition | Inhibits metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted by Grover et al. (2014) evaluated the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives similar to the target compound. The results demonstrated significant inhibition against multiple bacterial strains with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.
Case Study 2: Antioxidant Properties
Research published in 2018 highlighted the antioxidant capacity of related compounds through DPPH radical scavenging assays. The results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential applications in oxidative stress-related diseases.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Table 1: Structural and Functional Comparison of Thieno/Dihydropyrimidinone Derivatives
Key Findings:
Core Heterocycle Variations: The target’s thieno[3,2-d]pyrimidinone core differs from dihydropyrimidinones (e.g., ) and pyrido[2,3-d]pyrimidinones (e.g., CXCR3 antagonists ).
Substituent Effects: The 2,3-dimethylphenyl group at position 3 (target) contrasts with 4-ethoxyphenyl in CXCR3 antagonists , which may influence receptor selectivity.
Synthetic Routes :
- Most analogs (e.g., ) employ base-mediated (K2CO3) SN2 coupling of chloroacetamide intermediates to thiol-containing heterocycles. The target compound likely follows this route .
Pharmacological Implications :
- CXCR3 antagonists () demonstrate that 4-oxo-3,4-dihydropyrimidine derivatives with arylacetamide side chains exhibit high receptor affinity. The target’s dimethylphenyl group may mimic these interactions but with altered steric/electronic profiles.
Crystallographic and Hydrogen-Bonding Patterns :
- The 4-oxo group and sulfanyl moiety in the target could engage in hydrogen bonding (e.g., N–H···O=C or S···H–N), as observed in related crystals . SHELX-based refinements () are critical for resolving such interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
